![molecular formula C21H28N2O5S B13360891 Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13360891.png)
Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound that features a naphthalene ring system, a sulfonyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The starting material, 4-butoxy-1-naphthol, is sulfonated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Derivative Preparation: The piperazine ring is functionalized with an ethyl carboxylate group through esterification.
Coupling Reaction: The sulfonyl naphthalene derivative is then coupled with the piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Produces sulfides.
Substitution: Produces various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(4-propoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate is unique due to its specific butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different alkoxy groups.
Propiedades
Fórmula molecular |
C21H28N2O5S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-butoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-16-28-19-10-11-20(18-9-7-6-8-17(18)19)29(25,26)23-14-12-22(13-15-23)21(24)27-4-2/h6-11H,3-5,12-16H2,1-2H3 |
Clave InChI |
OPUSDQWVDSVCFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


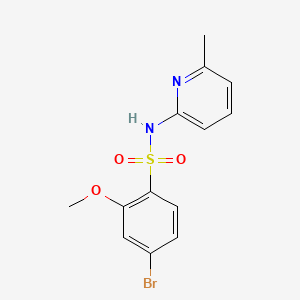
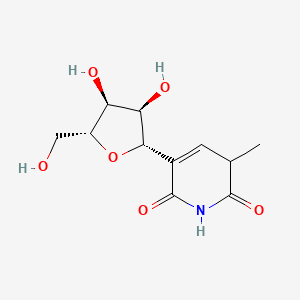
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)

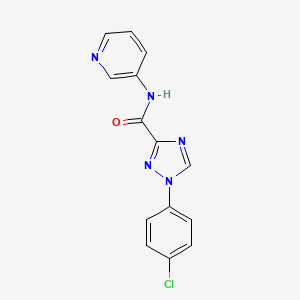
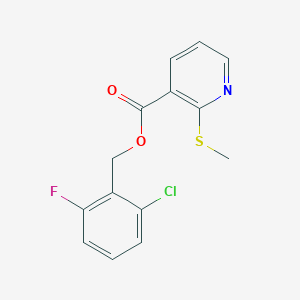
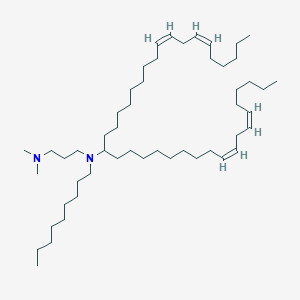
![6-(3-Iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360881.png)
